methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride
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Overview
Description
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride typically involves the cyclization of an appropriate precursor. One common method involves the reaction of an ortho-substituted aniline with a suitable reagent to form the indole ring . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific groups on the indole ring are replaced with other functional groups. Common reagents and conditions used in these reactions include acids, bases, and specific catalysts.
Scientific Research Applications
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cell lines and microorganisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antiviral treatments.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate hydrochloride can be compared with other indole derivatives, such as tryptamine and serotonin. While these compounds share a similar indole structure, their functional groups and biological activities differ. For example, tryptamine is known for its role in neurotransmission, while serotonin is a key neurotransmitter involved in mood regulation . The unique functional groups in this compound contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-16-12(15)10-4-2-3-9-8(5-6-13)7-14-11(9)10;/h2-4,7,14H,5-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEMEIFDNCKVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC=C2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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